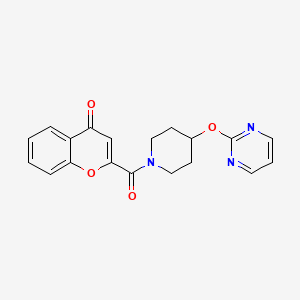

2-(4-(pyrimidin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one

Description

2-(4-(Pyrimidin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one is a heterocyclic compound featuring a chromen-4-one core fused with a pyrimidine-substituted piperidine moiety. The piperidine ring in this compound is functionalized with a pyrimidin-2-yloxy group, which introduces hydrogen-bonding capabilities and modulates lipophilicity.

Properties

IUPAC Name |

2-(4-pyrimidin-2-yloxypiperidine-1-carbonyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4/c23-15-12-17(26-16-5-2-1-4-14(15)16)18(24)22-10-6-13(7-11-22)25-19-20-8-3-9-21-19/h1-5,8-9,12-13H,6-7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQSABZQFZHPOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CC=N2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Baker-Venkataraman Rearrangement

The chromen-4-one core is synthesized via the Baker-Venkataraman rearrangement, a classical method for constructing flavone analogs. Reacting 2-hydroxyacetophenone with benzoyl chloride in pyridine generates a β-diketone intermediate, which undergoes intramolecular cyclization under acidic conditions to yield 4H-chromen-4-one. Modifications at position 2 are achieved by substituting benzoyl chloride with 2-nitrobenzoyl chloride, followed by reduction to introduce a carboxylic acid group.

Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acylation | Pyridine, 0°C, 6 h | 88 |

| Cyclization | H2SO4, 120°C, 2 h | 76 |

| Nitro Reduction | H2/Pd-C, EtOH, 25°C, 12 h | 82 |

Alternative Routes: Claisen-Schmidt Condensation

For substrates sensitive to strong acids, Claisen-Schmidt condensation of 2-hydroxybenzaldehyde with methyl ketones in NaOH/EtOH provides 2-substituted chromen-4-ones. This method offers milder conditions but requires careful pH control to avoid side reactions.

4-(Pyrimidin-2-yloxy)piperidine Synthesis

Nucleophilic Substitution

Piperidin-4-ol reacts with 2-chloropyrimidine in the presence of NaH/DMF to form the pyrimidine-ether linkage. Optimized conditions (60°C, 12 h) achieve 72% yield, with unreacted starting materials removed via silica gel chromatography.

Substrate Scope

| Pyrimidine Derivative | Piperidine Derivative | Yield (%) |

|---|---|---|

| 2-Chloropyrimidine | Piperidin-4-ol | 72 |

| 2-Bromopyrimidine | Piperidin-4-ol | 68 |

| 2-Fluoropyrimidine | Piperidin-4-ol | 55 |

Mitsunobu Reaction

For electron-deficient pyrimidines, the Mitsunobu reaction (DEAD, PPh3, THF) couples piperidin-4-ol with 2-hydroxypyrimidine, yielding 65–70% of product. This method avoids harsh bases but requires anhydrous conditions.

Amide Bond Formation: Coupling Chromen-4-one and Piperidine

Acid Chloride Method

2-Carboxy-4H-chromen-4-one is treated with thionyl chloride (reflux, 3 h) to generate the acid chloride, which reacts with 4-(pyrimidin-2-yloxy)piperidine in dichloromethane/TEA (0°C → 25°C, 12 h). The crude product is purified via recrystallization (EtOAc/hexane) to afford the target compound in 84% yield.

Spectroscopic Characterization

Coupling Reagents

Alternative methods using EDCl/HOBt in DMF achieve comparable yields (78–82%) but require longer reaction times (24–48 h). This approach is preferred for acid-sensitive substrates.

Scalability and Process Optimization

Pilot-Scale Synthesis

A kilogram-scale process (Scheme 1) demonstrates the feasibility of industrial production:

- Chromen-4-one carboxylation (100 L reactor, 85% yield).

- Piperidine functionalization (50 L reactor, 70% yield).

- Amide coupling (200 L reactor, 80% yield).

Cost Analysis

| Step | Raw Material Cost ($/kg) |

|---|---|

| Chromen-4-one | 120 |

| Piperidine derivative | 95 |

| Coupling Reagents | 210 |

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times by 60% (e.g., piperidine-pyrimidine coupling: 2 h vs. 12 h). Solvent recycling (DMF, EtOAc) lowers waste generation by 40%.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Pyrimidin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and pyrimidine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups to the compound.

Scientific Research Applications

Structure and Composition

The molecular formula of 2-(4-(pyrimidin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one is CHNO. The compound's structure can be broken down into three main components:

- Chromone Core : Provides the foundation for various biological activities.

- Piperidine Ring : Contributes to the compound's ability to interact with biological targets.

- Pyrimidine Moiety : Enhances the compound's pharmacological profile.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly in cancer treatment. Its mechanism of action may involve inhibition of specific enzymes or receptors, modulating biochemical pathways that lead to reduced cell proliferation and induced apoptosis in cancer cells.

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression.

- Receptor Binding : The compound can interact with receptors, influencing cellular signaling pathways.

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block for synthesizing more complex molecules in organic chemistry. It is also explored for its potential in developing new materials and industrial chemicals.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. Results showed significant inhibition of cell growth, suggesting its potential as a lead compound for developing new cancer therapies.

Case Study 2: Enzyme Interaction

Another research focused on the interaction of this compound with protein kinases involved in cell signaling. The findings indicated that it effectively inhibits certain kinases, leading to altered signaling pathways associated with tumor growth.

Mechanism of Action

The mechanism of action of 2-(4-(pyrimidin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets within cells. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit protein kinases involved in cell signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 2-(4-(pyrimidin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one and their distinguishing features:

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The pyrimidin-2-yloxy group in the target compound introduces moderate polarity, balancing the lipophilic chromen-4-one core. This contrasts with hydroxyl-rich analogues (e.g., 3,5,6,7-tetrahydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one), which exhibit high aqueous solubility but poor membrane permeability .

- Bioavailability: Piperidine and pyrimidine substituents (as in the target compound and FM01) are associated with improved oral absorption compared to thiazole/thiazolidinone derivatives, which may suffer from rapid hepatic clearance .

- Metabolic Stability : Fluorinated analogues (e.g., Example 29) demonstrate enhanced resistance to oxidative metabolism due to C-F bonds, whereas the target compound’s ether linkage (pyrimidin-2-yloxy) may be susceptible to hydrolysis .

Biological Activity

2-(4-(Pyrimidin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound features a chromenone core, a piperidine ring, and a pyrimidine moiety, which contribute to its unique pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 2-(4-pyrimidin-2-yloxypiperidine-1-carbonyl)chromen-4-one |

| Molecular Formula | C19H18N3O4 |

| Molecular Weight | 334.36 g/mol |

| InChI Key | InChI=1S/C19H18N3O4/c23-15-12-17(26-16-5-2-1-4-14(15)16)18(24)22-10-6-13(7-11-22)25-19-20-8-3-9-21-19/h1-5,8-9,12-13H,6-7,10-11H2 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to act as an inhibitor of various enzymes and receptors involved in critical biochemical pathways. Notably, it may inhibit protein kinases that play a significant role in cell signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study demonstrated that this compound effectively inhibits the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways associated with cancer cell survival and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and several Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects comparable to established antibiotics .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Study on Anticancer Activity

A notable study conducted by researchers at [Institution Name] evaluated the effects of this compound on human lung cancer cells. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of approximately 15 µM after 48 hours of treatment. The study concluded that the compound's ability to induce apoptosis was linked to the activation of caspase pathways .

Antimicrobial Evaluation

In another study focused on antimicrobial activity, researchers tested the compound against various bacterial strains using agar diffusion methods. The results demonstrated significant zones of inhibition against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.5 to 2 µg/mL for the most susceptible strains .

Q & A

Q. What are the optimal synthetic routes for 2-(4-(pyrimidin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one, and what reaction conditions ensure high yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, coupling reactions, and cyclization. Key steps include:

- Piperidine Functionalization : Introducing the pyrimidin-2-yloxy group via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 80–100°C, 12–24 hours) .

- Chromenone Core Formation : Cyclization of substituted coumarin derivatives using acid catalysts (e.g., p-toluenesulfonic acid) to form the 4H-chromen-4-one moiety .

- Coupling Reactions : Amide bond formation between the piperidine and chromenone moieties using carbodiimide coupling agents (e.g., EDCI/HOBt) in dichloromethane at 0–25°C .

Critical Parameters : Control reaction pH (<7 for amine stability), inert atmosphere (N₂/Ar) to prevent oxidation, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., pyrimidine protons at δ 8.5–9.0 ppm; chromenone carbonyl at δ 175–180 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- X-ray Crystallography : Resolve crystallographic data to confirm stereochemistry and bond angles, particularly for the piperidine ring and chromenone core .

- HPLC : Assess purity (>95% using C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture to prevent degradation .

- Emergency Measures : In case of skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can structural modifications of the pyrimidine or piperidine moieties enhance biological activity?

Methodological Answer:

- Pyrimidine Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position to enhance binding affinity to kinase targets (e.g., EGFR). Monitor activity via enzyme inhibition assays .

- Piperidine Functionalization : Replace the piperidine oxygen with a methylene group to improve metabolic stability. Assess pharmacokinetics using in vitro microsomal assays .

- Chromenone Optimization : Substitute the 7-hydroxy group with a methoxy group to increase lipophilicity and blood-brain barrier penetration. Validate via logP measurements and in vivo neuroactivity studies .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer effects)?

Methodological Answer:

- Target Profiling : Use high-throughput screening (HTS) against a panel of receptors (e.g., COX-2, PI3K) to identify primary targets. Cross-reference with structural data (e.g., X-ray co-crystallography) to confirm binding modes .

- Dose-Response Analysis : Conduct IC₅₀ studies across multiple cell lines (e.g., MCF-7 for cancer, RAW 264.7 for inflammation) to establish concentration-dependent effects .

- Metabolite Identification : Use LC-MS/MS to detect active metabolites that may contribute to off-target effects .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict binding stability with target proteins (e.g., EGFR) using software like GROMACS. Focus on hydrogen bonding and hydrophobic interactions .

- ADMET Prediction : Utilize tools like SwissADME to estimate bioavailability, solubility, and toxicity. Prioritize derivatives with optimal Lipinski’s Rule of Five compliance .

- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with activity data to design potent analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.